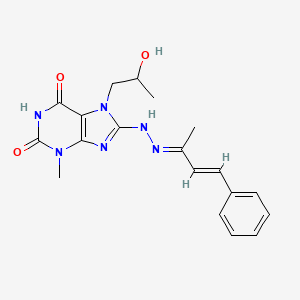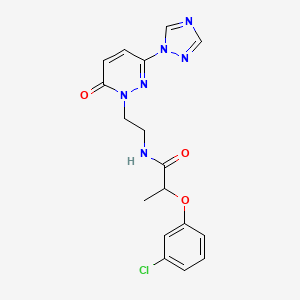![molecular formula C18H16N4O2 B2436688 2-(benzo[d]isoxazol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 2058502-75-1](/img/structure/B2436688.png)
2-(benzo[d]isoxazol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzo[d]isoxazol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone” is a chemical compound with the molecular formula C18H16N4O2. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, isoxazole derivatives have been synthesized and studied for decades due to their wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Heterocyclic Chemistry and Drug Synthesis
Hydrazonoyl Halides for New Heterocycles
A study detailed the use of hydrazonoyl halides as precursors to synthesize a new series of benzo[cyclohepta]pyrimidines. These compounds were screened for their activity as 5α-reductase inhibitors, indicating their potential in therapeutic applications (Farghaly et al., 2012).
Bromination and Biological Activities
Another research outlined the preparation and characterization of brominated thiazolo[benzimidazole] derivatives, showcasing their potent immunosuppressive, immunostimulatory, and cytotoxic effects against various cancer cell lines (Abdel‐Aziz et al., 2011).
Microwave-Mediated Synthesis
Efficient synthesis of benzothiazole- and benzimidazole-based heterocycles via microwave-assisted methods was reported, highlighting a versatile approach to constructing novel pyrazolo[pyrimidine] and triazolo[pyramidine] derivatives with potential as pharmacophores (Darweesh et al., 2016).
Biological Applications and Antimicrobial Activity
Antibacterial Activity of Novel Thienopyrimidines
A study focused on synthesizing novel thieno[pyrimidines] and evaluating their antibacterial efficacy, highlighting the potential of heterocyclic compounds in combating microbial resistance (Salahuddin et al., 2009).
Antimicrobial Action of Pyrimidinyl Thioacetamides
Research on synthesizing and evaluating the antimicrobial properties of pyrimidin-2-yl thioacetamide derivatives indicated their potential in developing new antimicrobial agents (Ch, 2022).
Future Directions
Isoxazole and its derivatives have attracted considerable attention due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge could lead to the development of clinically viable drugs .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(8-15-12-3-1-2-4-17(12)24-21-15)22-11-5-6-16(22)13-9-19-10-20-14(13)7-11/h1-4,9-11,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPMCWOPRDSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2436607.png)

![tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2436611.png)


![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2436617.png)







